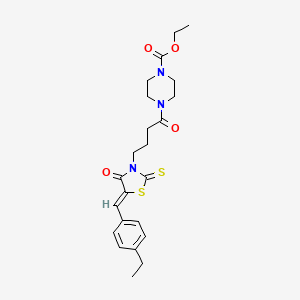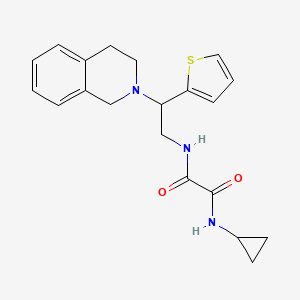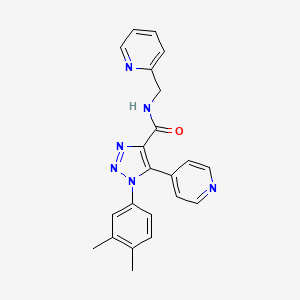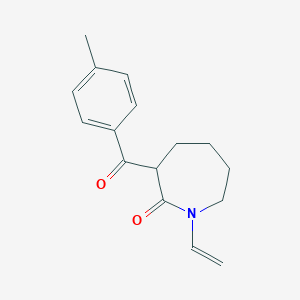
tert-butyl N-(7-bromotetralin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(7-bromotetralin-2-yl)carbamate is a useful research compound. Its molecular formula is C15H20BrNO2 and its molecular weight is 326.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Catalysis
- Research has demonstrated the efficiency of tert-butyl carbamates in chiral synthesis, such as the preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate through a high-yielding process involving Boc-involved neighboring group participation. This method offers advantages in terms of simplicity, cost efficiency, and yield, highlighting the utility of tert-butyl carbamates in producing optically active compounds (Li et al., 2015).
Crystal Structure and Molecular Interactions
- The structural analysis of tert-butyl carbamate derivatives has provided insights into molecular interactions, such as hydrogen and halogen bonds, contributing to our understanding of their crystal packing and stability. Studies on compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate demonstrate the significance of these interactions in the crystals of diacetylenes, with potential implications for material science and molecular design (Baillargeon et al., 2017).
Catalytic Applications
- Indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, indicating the potential of tert-butyl carbamates in facilitating chemoselective transformations. This method applies to various amines, including aromatic, heteroaromatic, and aliphatic types, yielding N-tert-butyl-carbamates with high efficiency and selectivity (Chankeshwara & Chakraborti, 2006).
Synthetic Utility in Drug Discovery
- The synthetic versatility of tert-butyl carbamate derivatives has been explored in drug discovery, where specific derivatives serve as building blocks for novel protease inhibitors. Techniques such as highly stereoselective asymmetric aldol reactions to synthesize tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates demonstrate the role of these compounds in developing potent inhibitors for medical research (Ghosh et al., 2017).
Molecular Structure Analysis
- Detailed molecular structure analysis using techniques such as Hartree-Fock (HF) and density functional theory (DFT) calculations has been applied to tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate. This research offers valuable data on conformational stability and vibrational frequencies, contributing to a deeper understanding of the physical and chemical properties of tert-butyl carbamate derivatives (Arslan & Demircan, 2007).
Eigenschaften
IUPAC Name |
tert-butyl N-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJOLJRVVBNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)


![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)
![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)
![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601799.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
![6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B2601803.png)
![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)


